(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone
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Overview
Description
(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone is a complex organic compound that features a unique combination of a chlorobenzo[b]thiophene moiety and a pyrazolylmethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the diazo coupling of diazonium salts derived from 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with various pyrazolone derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as copper(I) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinases or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-chlorobenzo[b]thiophene-2-carboxylic acid
- 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine
- 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1,3]oxazi-4-one
Uniqueness
What sets (3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(p-tolylthio)-1H-pyrazol-1-yl)methanone apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS2/c1-12-8-10-15(11-9-12)26-19-13(2)23-24(14(19)3)21(25)20-18(22)16-6-4-5-7-17(16)27-20/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLBDACNVYXZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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